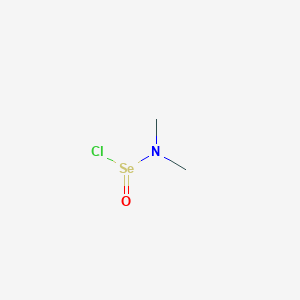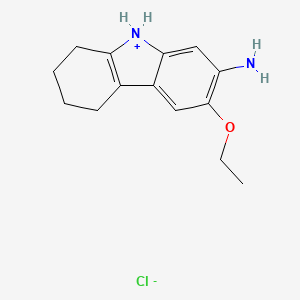
Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself is known for its tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives often involves multi-step processes. One common method is the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, which then undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole . This intermediate can then be further modified to introduce the amino and ethoxy groups.
Industrial Production Methods
Industrial production of carbazole derivatives typically involves selective crystallization from coal tar distillates or other high-temperature processes . The specific conditions for producing Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride would involve additional steps to introduce the amino and ethoxy functional groups, likely through substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Carbazole derivatives, including Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride, can undergo various chemical reactions such as:
Oxidation: This can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of carbazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carbazole-quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride exerts its effects involves interactions with various molecular targets. These may include binding to specific receptors or enzymes, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and have diverse biological activities.
Other carbazole derivatives: Include compounds like 9H-carbazole and its various substituted forms.
Uniqueness
Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
63716-32-5 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
3-ethoxy-6,7,8,9-tetrahydro-5H-carbazol-9-ium-2-amine;chloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-2-17-14-7-10-9-5-3-4-6-12(9)16-13(10)8-11(14)15;/h7-8,16H,2-6,15H2,1H3;1H |
InChI Key |
HCGVIPBCHVJRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C3=C([NH2+]2)CCCC3)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
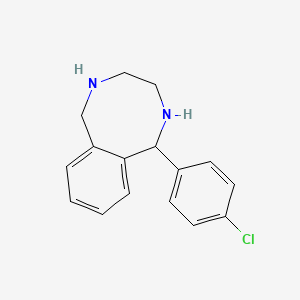


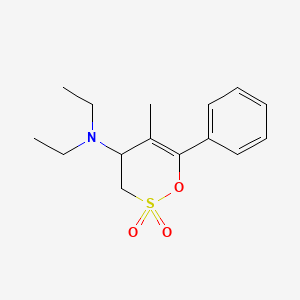
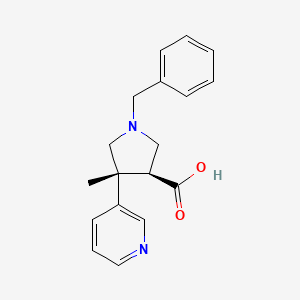
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
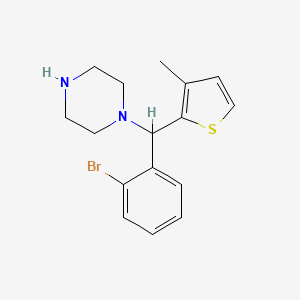


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)


